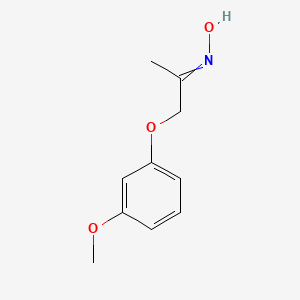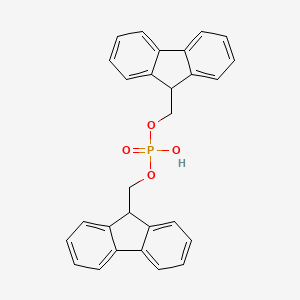
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is an organophosphorus compound that features two fluorenylmethyl groups attached to a phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate typically involves the reaction of 9H-fluoren-9-ylmethanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate fluorenylmethyl chloride, which subsequently reacts with phosphorus oxychloride to yield the desired phosphate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl groups to more saturated hydrocarbons.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic or acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various phosphate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism by which Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. The fluorenylmethyl groups provide steric hindrance and electronic effects that can influence the reactivity of the phosphate moiety. This compound can participate in phosphorylation reactions, where it transfers its phosphate group to other molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-hydroxyphenyl) fluorene: A compound with similar structural features but different functional groups.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Another compound with fluorenyl groups, used in materials science for its unique optical properties.
Uniqueness
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is unique due to its combination of fluorenylmethyl groups and a phosphate moiety
Propiedades
Fórmula molecular |
C28H23O4P |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
bis(9H-fluoren-9-ylmethyl) hydrogen phosphate |
InChI |
InChI=1S/C28H23O4P/c29-33(30,31-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)32-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2,(H,29,30) |
Clave InChI |
PCBQJWPFQJDRHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COP(=O)(O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


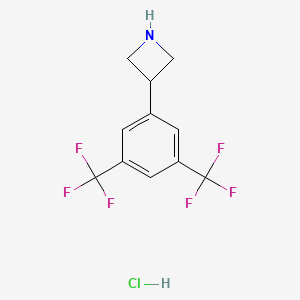
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
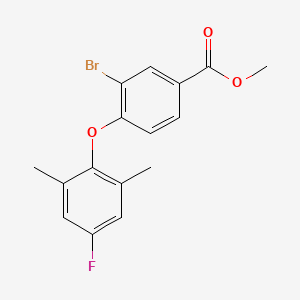
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
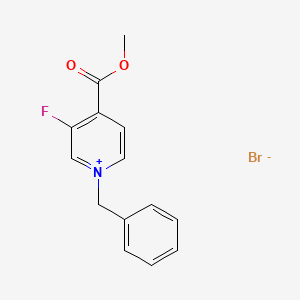


![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)
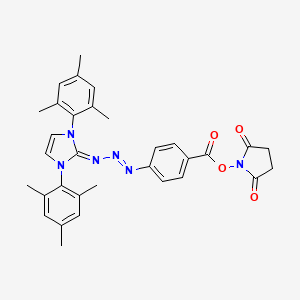
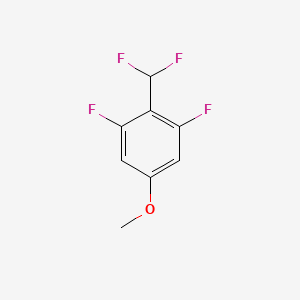
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

